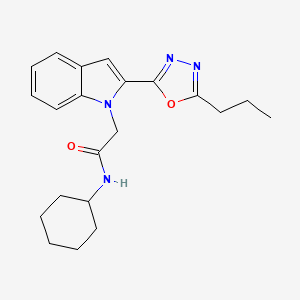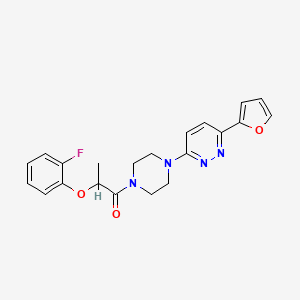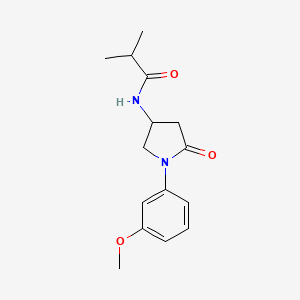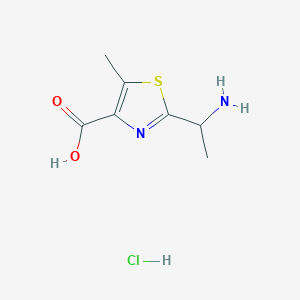
2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride” is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in medicinal chemistry due to their bioactive properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antibacterial Activity
2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride has been investigated for its antibacterial properties. In a study, it exhibited promising activity against gram-positive bacteria such as Staphylococcus epidermidis and gram-negative bacteria like Pseudomonas aeruginosa. The compound’s minimum inhibitory concentration (MIC) values were found to be effective against multidrug-resistant clinical isolates .
Antifungal Potential
This compound also demonstrates antifungal activity. Specifically, it showed maximum sensitivity against Candida glabrata (ATCC 62934) and Candida albicans (ATCC 60387). Its antifungal efficacy surpassed that of the reference drug nystatin in certain cases .
Molecular Docking Studies
Researchers have explored the interactions of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride with target enzymes. In particular, it exhibited strong binding affinity with UDP-N-acetylmuramate/l-alanine ligase. This suggests its potential as an antagonist against this enzyme .
Medicinal Chemistry Applications
Schiff bases, including compounds like 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride, play a crucial role in medicinal chemistry. They are utilized as starting materials for synthesizing diverse heterocyclic analogs with various therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, and anti-inflammatory agents .
Drug Construction
Piperidine-containing compounds, such as those derived from 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride, are essential building blocks for drug development. Their synthesis has been widely explored due to their medicinal significance .
Metal-Free Synthesis
The compound’s formation via C–C bond cleavage, promoted by I2 and TBHP, underscores its mild and metal-free reaction conditions. This property makes it attractive for synthetic applications .
作用機序
Target of Action
The primary targets of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time.
将来の方向性
特性
IUPAC Name |
2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;/h3H,8H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGAWIQTOVLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)

![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)
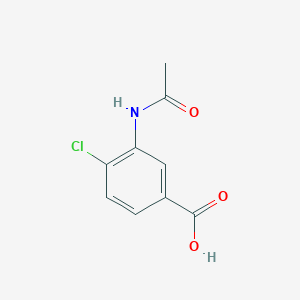
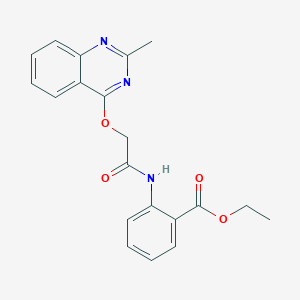
![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)
